1-methoxy-N-methyl-2-nitroethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-N-methyl-2-nitroethenamine is an organic compound with the molecular formula C4H8N2O3 It is characterized by the presence of a methoxy group, a nitro group, and a methylamine group attached to an ethene backbone
Vorbereitungsmethoden
The synthesis of 1-methoxy-N-methyl-2-nitroethenamine can be achieved through several routes. One common method involves the reaction of nitromethane with carbon disulfide in the presence of potassium hydroxide (KOH) in ethanol solvent . Another approach includes the reaction of ammonium sulfate with sodium nitrate to produce an intermediate nitrite, which is then reacted with ethanolamine to yield the desired compound . These methods highlight the versatility and accessibility of synthesizing this compound.
Analyse Chemischer Reaktionen
1-Methoxy-N-methyl-2-nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-N-methyl-2-nitroethenamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antitumor agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methoxy-N-methyl-2-nitroethenamine involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the ethene backbone a good Michael acceptor. This allows the compound to participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The methoxy and methylamine groups further modulate the compound’s reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-N-methyl-2-nitroethenamine can be compared with other similar compounds such as:
N-Methyl-1-(methylthio)-2-nitroethenamine: This compound has a similar structure but contains a methylthio group instead of a methoxy group.
1-Dimethylamino-2-nitroethylene: This compound features a dimethylamino group instead of a methoxy and methylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C4H8N2O3 |
---|---|
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
1-methoxy-N-methyl-2-nitroethenamine |
InChI |
InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3 |
InChI-Schlüssel |
ISROKTUWQRVBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=C[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.